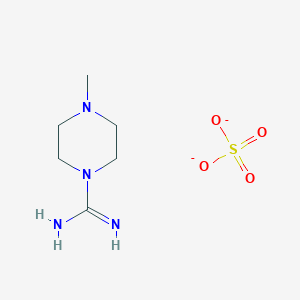
4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide is an organic compound with a complex structure that includes an amino group, a dimethyl group, and a trifluoropropan-2-yl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-3-hydroxybenzamide and 1,1,1-trifluoropropan-2-ol.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Stepwise Reactions: The synthesis may involve stepwise reactions, including nucleophilic substitution, esterification, and amide formation, to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to ensure high yield and purity. The use of advanced analytical techniques, such as HPLC and NMR, is essential for monitoring the reaction progress and verifying the product’s identity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-N,N-dimethylbenzamide: Lacks the trifluoropropan-2-yl group, resulting in different chemical properties and reactivity.
4-Amino-3-hydroxybenzamide: Contains a hydroxyl group instead of the trifluoropropan-2-yl group, affecting its solubility and biological activity.
N,N-Dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide: Similar structure but without the amino group, leading to variations in its chemical behavior.
Uniqueness
The presence of the trifluoropropan-2-yl group in 4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C12H15F3N2O2 |
|---|---|
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
4-amino-N,N-dimethyl-3-(1,1,1-trifluoropropan-2-yloxy)benzamide |
InChI |
InChI=1S/C12H15F3N2O2/c1-7(12(13,14)15)19-10-6-8(4-5-9(10)16)11(18)17(2)3/h4-7H,16H2,1-3H3 |
InChI-Schlüssel |
YOIRCZAHHXPAJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)(F)F)OC1=C(C=CC(=C1)C(=O)N(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761864.png)



![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)


![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)
